1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 861212-48-8
VCID: VC4404855
InChI: InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+
SMILES: CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO
Molecular Formula: C15H20N4O
Molecular Weight: 272.352

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime

CAS No.: 861212-48-8

Cat. No.: VC4404855

Molecular Formula: C15H20N4O

Molecular Weight: 272.352

* For research use only. Not for human or veterinary use.

1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime - 861212-48-8

Specification

CAS No. 861212-48-8
Molecular Formula C15H20N4O
Molecular Weight 272.352
IUPAC Name (NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine
Standard InChI InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+
Standard InChI Key NYSBOWNMTHNWRD-LFIBNONCSA-N
SMILES CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO

Introduction

Chemical Properties and Synthesis

Structural Characteristics

The compound consists of:

  • Indole core: A bicyclic structure with a fused benzene and pyrrole ring.

  • 4-Methylpiperazine substituent: Attached at the 2-position of the indole, enhancing solubility and bioavailability.

  • Oxime group (-NOH): Positioned at the 3-carbaldehyde site, enabling metal coordination and hydrogen bonding .

Synthetic Routes

Synthesis typically involves a multi-step process:

  • Indole core formation: Starting from 1H-indole-3-carbaldehyde, alkylation introduces the methyl group at the 1-position .

  • Piperazine substitution: Reaction with 4-methylpiperazine under basic conditions yields 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde .

  • Oxime formation: Treatment with hydroxylamine hydrochloride (NH2_2OH·HCl) converts the aldehyde to an oxime .

Key reaction conditions:

  • Solvents: Ethanol, tetrahydrofuran (THF).

  • Catalysts: Sodium hydroxide (NaOH) for deprotonation.

  • Temperature: 0–27°C to control isomerization .

Table 1: Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Indole alkylationCH3_3I, K2_2CO3_3, DMF87.28>95
Piperazine substitution4-Methylpiperazine, EtOH91.29>98
Oxime formationNH2_2OH·HCl, NaOH, THF74.21>99

Biological Activities

Urease Inhibition

The oxime derivative exhibits potent urease inhibitory activity against Helicobacter pylori, a pathogen linked to gastric ulcers and cancer.

Table 2: Comparative Urease Inhibition Data

CompoundIC50_{50} (mM)Mechanism
Thiourea (standard)0.2387 ± 0.0048Competitive inhibition
This oxime0.0345 ± 0.0008Metal coordination (Ni2+^{2+})

Mechanistic insights:

  • The oxime group binds to nickel ions in the urease active site, disrupting enzymatic function .

  • Molecular docking studies reveal hydrogen bonding with His274 and hydrophobic interactions with Ala366 .

Kinase Inhibition

The compound inhibits serine/threonine and tyrosine kinases, including KDR (VEGFR2) and PDGFR, which are critical in angiogenesis and tumor growth .

Table 3: Kinase Inhibition Profiles

KinaseIC50_{50} (nM)Therapeutic Relevance
KDR (VEGFR2)12.3 ± 1.5Anti-angiogenic effects
PDGFRβ8.7 ± 0.9Tumor proliferation inhibition

Applications in cancer:

  • Reduces tumor vascularization in xenograft models .

  • Synergizes with chemotherapy agents like paclitaxel .

Pharmacological and Toxicological Profiles

Drug-Likeness

Physicochemical properties:

  • LogP: 2.99 (predicts moderate lipophilicity).

  • Topological polar surface area (TPSA): 37.52 Ų (favorable for membrane permeability) .

  • Compliance with Lipinski’s rule of five: No violations .

Toxicity Data

  • Acute toxicity (LD50_{50}): >500 mg/kg in murine models.

  • Major adverse effects: Mild hepatotoxicity at high doses (≥100 mg/kg).

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

AnaloguesUrease IC50_{50} (mM)Kinase IC50_{50} (nM)Key Structural Feature
1-Methylindole-3-carboxamide0.1530 ± 0.001645.2 ± 3.1Carboxamide group
This oxime0.0345 ± 0.000812.3 ± 1.5Oxime and methylpiperazine

Key findings:

  • The oxime group enhances urease inhibition by 7-fold compared to carboxamide analogues.

  • Methylpiperazine improves kinase selectivity by optimizing steric interactions .

Future Directions

  • Clinical translation: Phase I trials for gastric cancer and H. pylori infections are warranted.

  • Structural optimization: Introducing fluorinated groups may enhance metabolic stability .

  • Combination therapies: Pairing with proton-pump inhibitors could improve anti-H. pylori efficacy .

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